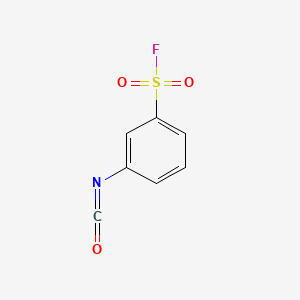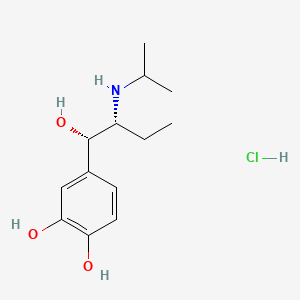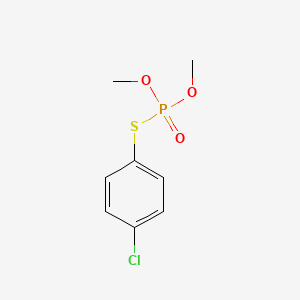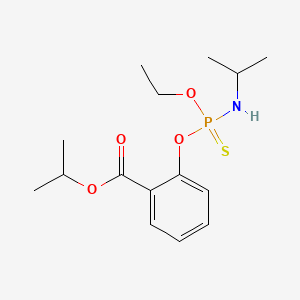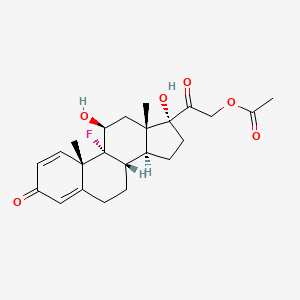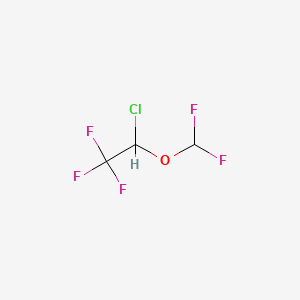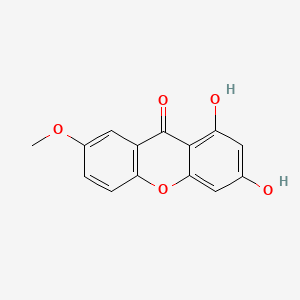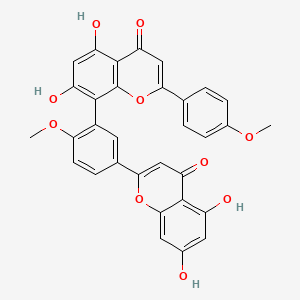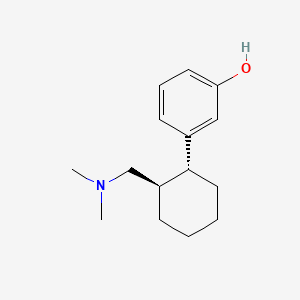
Faxeladol
Overview
Description
Faxeladol is an opioid analgesic developed by Grünenthal GmbH in the late 1970s. It is chemically related to tramadol and ciramadol. Although it was never marketed for medical use, it was believed to have both analgesic and antidepressant effects due to its action on serotonin and norepinephrine reuptake .
Preparation Methods
The synthetic route for faxeladol involves the reaction of 3-(dimethylaminomethyl)cyclohexylphenol. The preparation method includes the following steps:
Synthesis of the Intermediate: The intermediate compound is synthesized by reacting cyclohexylphenol with dimethylamine.
Formation of this compound: The intermediate is then subjected to further reactions to form this compound.
Chemical Reactions Analysis
Faxeladol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of opioid receptor agonists.
Biology: Investigated for its effects on serotonin and norepinephrine reuptake.
Medicine: Studied for its potential use in treating fibromyalgia and neuropathic pain.
Industry: Limited industrial applications due to its lack of commercialization
Mechanism of Action
Faxeladol exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It acts as an agonist at the μ-opioid receptor, leading to analgesic effects.
Serotonin and Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects.
The molecular targets involved include the μ-opioid receptor, serotonin transporter, and norepinephrine transporter .
Comparison with Similar Compounds
Faxeladol is similar to other opioid analgesics such as tramadol, ciramadol, and tapentadol. it is unique in its slightly higher potency compared to tramadol and its higher rate of sudden seizures. This higher seizure rate limited its development and commercialization .
Similar Compounds
This compound’s uniqueness lies in its combined analgesic and antidepressant effects, although its higher seizure risk has limited its practical applications .
Properties
CAS No. |
433265-65-7 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3/t13-,15-/m0/s1 |
InChI Key |
JIRYWFYYBBRJAN-ZFWWWQNUSA-N |
SMILES |
CN(C)CC1CCCCC1C2=CC(=CC=C2)O |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
Canonical SMILES |
CN(C)CC1CCCCC1C2=CC(=CC=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GCR9905; GCR 9905; GCR-9905; EM-906; EM 906; EM906; GRT-TA300; GRTA9906; GRTA-9906; GRTA 9906; GRTA0009906; GRTA-0009906; GRTA 0009906; Faxeladol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

